molecular formula C14H14ClN2O3PS B1666505 Azothoate CAS No. 5834-96-8

Azothoate

Cat. No.: B1666505
CAS No.: 5834-96-8
M. Wt: 356.8 g/mol
InChI Key: DCEAEHHJGXAROU-WUKNDPDISA-N
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Description

Azothoate is an organophosphate insecticide known for its neurotoxic properties. It is primarily used to control pests such as aphids, spider mites, thrips, and rootworm beetles in agricultural settings. Despite its effectiveness, this compound is considered obsolete in many regions due to its potential environmental and health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azothoate can be synthesized through the reaction of ammonium sulfite with hydrogen sulfide. The specific steps are as follows:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process typically includes:

  • Preparation of raw materials.
  • Controlled reaction conditions to ensure complete conversion.
  • Purification steps to isolate this compound from by-products.

Chemical Reactions Analysis

Types of Reactions: Azothoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into less toxic compounds.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products Formed:

    Oxidation: Various oxidized derivatives of this compound.

    Reduction: Less toxic reduced forms of this compound.

    Substitution: Substituted this compound compounds with different functional groups.

Scientific Research Applications

Azothoate has several applications in scientific research, including:

Mechanism of Action

Azothoate exerts its effects primarily through cholinesterase inhibition. It binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neurons and resulting in neurotoxicity. The molecular targets include acetylcholinesterase and related pathways involved in neurotransmission .

Comparison with Similar Compounds

    Parathion: Another organophosphate insecticide with similar cholinesterase inhibition properties.

    Malathion: A widely used organophosphate insecticide with a similar mechanism of action but lower toxicity to mammals.

    Diazinon: An organophosphate insecticide used for similar pest control applications.

Uniqueness of Azothoate: this compound is unique due to its specific chemical structure, which includes an azo group and a phosphorothioate moiety. This structure contributes to its distinct reactivity and neurotoxic effects compared to other organophosphate insecticides .

Properties

IUPAC Name

(4-chlorophenyl)-(4-dimethoxyphosphinothioyloxyphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN2O3PS/c1-18-21(22,19-2)20-14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEAEHHJGXAROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041616, DTXSID60859930
Record name Azothoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-{4-[(4-Chlorophenyl)diazenyl]phenyl} O,O-dimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5834-96-8
Record name Alamos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5834-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azothoate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azothoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azothoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZOTHOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P6460T5DK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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